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Introduction
Velneperit, also known as S-2367, is a potent and selective small molecule antagonist of the

Neuropeptide Y (NPY) Y5 receptor.[1] Developed by Shionogi, it has been investigated for its

potential as a treatment for obesity due to the role of the NPY Y5 receptor in regulating food

intake and energy homeostasis.[2][3] Velneperit is an orally active compound capable of

penetrating the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies

aimed at elucidating the physiological and pathological roles of the NPY Y5 receptor.[3] These

application notes provide a comprehensive overview of velneperit's pharmacological

properties and detailed protocols for its use in key experimental settings.

Mechanism of Action
Velneperit exerts its pharmacological effects by competitively binding to the NPY Y5 receptor,

thereby preventing the binding of its endogenous ligand, Neuropeptide Y.[2] The NPY Y5

receptor is a G protein-coupled receptor (GPCR) that, upon activation by NPY, couples to Gαi/o

proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular

cyclic AMP (cAMP) levels. Additionally, activation of the Y5 receptor can stimulate downstream

signaling cascades, including the phosphorylation of extracellular signal-regulated kinase

(ERK) and the activation of the RhoA pathway, which is involved in cell motility. By blocking the
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NPY Y5 receptor, velneperit inhibits these downstream signaling events. It has been

characterized as a surmountable antagonist.

Data Presentation
The following tables summarize the available quantitative data for velneperit.

Table 1: In Vitro Pharmacological Profile of Velneperit (S-2367)

Parameter Species Receptor Value Reference

Binding Affinity

Ki Human NPY Y5

High Affinity

(Specific value

not publicly

available)

Functional

Antagonism

IC50 (vs. NPY-

induced Ca2+

influx)

Human NPY Y5 210 nM

Antagonism Type NPY Y5 Surmountable

Table 2: In Vivo Pharmacological Profile of Velneperit (S-2367)
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Parameter Species Dose Route Value Reference

Brain

Receptor

Occupancy

Mouse 100 mg/kg p.o. 80-90%

Efficacy in

Diet-Induced

Obesity

Mouse

30-100 mg/kg

(daily for 2

weeks)

p.o.

Significant

inhibition of

body weight

gain

Plasma

Concentratio

n

Mouse/Rat 100 mg/kg p.o.

Sustained

elevated

levels for up

to 15 hours

Table 3: Pharmacokinetic Parameters of Velneperit (S-2367) after Oral Administration

Paramete
r

Species Dose Tmax Cmax
Half-life
(t1/2)

Referenc
e

Mouse

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Rat

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Pathway Blocked by
Velneperit

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1683484?utm_src=pdf-body
https://www.benchchem.com/product/b1683484?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Neuropeptide Y (NPY)

NPY Y5 Receptor

Binds and Activates

Gαi/o Protein

Activates

Velneperit

Binds and Blocks

Adenylyl Cyclase (AC)

Inhibits

MAPK/ERK Pathway

Activates

RhoA Pathway

Activates

cAMP

Converts ATP to cAMP

Protein Kinase A (PKA)

Activates

ATP

Cellular Responses
(e.g., Food Intake, Cell Motility)

pERK Active RhoA-GTP

Click to download full resolution via product page

Caption: NPY Y5 receptor signaling cascade and the inhibitory action of velneperit.
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Experimental Workflow for In Vitro Characterization of
Velneperit
Caption: Workflow for in vitro binding and functional characterization of velneperit.

Experimental Workflow for In Vivo Evaluation of
Velneperit in a Diet-Induced Obesity Model

Acclimatize mice

Induce obesity with
a high-fat diet (e.g., 10-16 weeks)

Randomize obese mice into
treatment groups (Vehicle, Velneperit)

Administer Velneperit (e.g., 30-100 mg/kg, p.o.)
or vehicle daily

Monitor body weight, food intake,
and other metabolic parameters

Endpoint analysis:
- Body composition (DEXA)
- Plasma metabolic markers

- Gene expression in relevant tissues

Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of velneperit in a mouse model of diet-

induced obesity.
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Experimental Protocols
Protocol 1: NPY Y5 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of velneperit for the NPY Y5 receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human NPY Y5 receptor

(e.g., HEK293, CHO cells).

Radioligand: [125I]-Peptide YY ([125I]-PYY).

Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific binding control: 1 µM unlabeled NPY.

Velneperit stock solution (e.g., 10 mM in DMSO).

96-well microplates.

Glass fiber filter mats.

Scintillation counter.

Procedure:

Prepare serial dilutions of velneperit in Binding Buffer.

In a 96-well plate, add in the following order:

25 µL of Binding Buffer (for total binding) or 25 µL of 1 µM unlabeled NPY (for non-specific

binding) or 25 µL of velneperit dilution.

25 µL of [125I]-PYY (final concentration ~50 pM).

50 µL of cell membrane preparation (5-20 µg of protein per well).
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Incubate the plate at room temperature for 2 hours with gentle agitation.

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell

harvester.

Wash the filters three times with ice-cold Wash Buffer.

Dry the filter mats and measure the radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of velneperit.
Determine the IC50 value using non-linear regression. Calculate the Ki value using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay - cAMP
Accumulation
Objective: To determine the functional antagonist activity (IC50) of velneperit by measuring its

ability to inhibit NPY-induced suppression of cAMP production.

Materials:

A cell line stably expressing the human NPY Y5 receptor (e.g., CHO-K1 cells).

NPY (human).

Forskolin.

Velneperit stock solution (e.g., 10 mM in DMSO).

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

384-well white microplates.

Procedure:
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Seed the cells into a 384-well plate and culture overnight.

Prepare serial dilutions of velneperit in Stimulation Buffer.

Prepare a solution of NPY in Stimulation Buffer at a concentration that gives a submaximal

response (e.g., EC80).

Aspirate the culture medium from the cells and add the velneperit dilutions. Incubate for 15-

30 minutes at 37°C.

Add the NPY solution to the wells (except for the basal control wells).

Add forskolin to all wells to stimulate cAMP production (final concentration typically 1-10 µM).

Incubate the plate for 30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

protocol of the chosen cAMP assay kit.

Data Analysis: Plot the cAMP concentration against the log concentration of velneperit.
Determine the IC50 value, which represents the concentration of velneperit that causes a

50% reversal of the NPY-induced inhibition of forskolin-stimulated cAMP accumulation, using

non-linear regression.

Protocol 3: In Vitro Functional Assay - ERK
Phosphorylation
Objective: To assess the effect of velneperit on NPY-induced ERK1/2 phosphorylation.

Materials:

A cell line expressing the NPY Y5 receptor.

NPY (human).

Velneperit stock solution (e.g., 10 mM in DMSO).

Serum-free culture medium.
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Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total

ERK1/2.

HRP-conjugated anti-rabbit secondary antibody.

SDS-PAGE gels and Western blot equipment.

Chemiluminescence substrate.

Imaging system for Western blots.

Procedure:

Seed cells in 6-well plates and grow to 80-90% confluency.

Serum-starve the cells for 4-24 hours.

Pre-treat the cells with varying concentrations of velneperit or vehicle for 30 minutes.

Stimulate the cells with NPY (e.g., 100 nM) for 5-10 minutes.

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour.

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using a chemiluminescence substrate and an imaging system.

Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
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Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the

ratio of phospho-ERK to total ERK for each sample. Plot the normalized phospho-ERK levels

against the log concentration of velneperit to determine the IC50.

Protocol 4: In Vivo Diet-Induced Obesity (DIO) Mouse
Model
Objective: To evaluate the efficacy of velneperit in reducing body weight gain and improving

metabolic parameters in a mouse model of obesity.

Materials:

Male C57BL/6J mice (6-8 weeks old).

High-fat diet (HFD; e.g., 60% kcal from fat).

Standard chow diet.

Velneperit.

Vehicle for oral administration (e.g., 0.5% methylcellulose).

Metabolic cages (optional).

Equipment for measuring body composition (e.g., DEXA or NMR).

Procedure:

Acclimatize the mice for at least one week on a standard chow diet.

Induce obesity by feeding the mice an HFD for 10-16 weeks. A control group should be

maintained on the standard chow diet.

After the induction period, randomize the obese mice into treatment groups (e.g., Vehicle,

Velneperit 30 mg/kg, Velneperit 100 mg/kg).

Administer velneperit or vehicle by oral gavage once daily for the duration of the study (e.g.,

2-4 weeks).
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Monitor body weight and food intake regularly (e.g., daily or several times per week).

At the end of the treatment period, perform terminal procedures:

Measure body composition.

Collect blood for analysis of plasma parameters (e.g., glucose, insulin, lipids).

Harvest tissues (e.g., hypothalamus, adipose tissue, liver) for further analysis (e.g., gene

expression).

Data Analysis: Compare the changes in body weight, food intake, body composition, and

plasma parameters between the treatment groups using appropriate statistical tests (e.g.,

ANOVA).

Conclusion
Velneperit (S-2367) is a valuable pharmacological tool for the selective blockade of the NPY

Y5 receptor. Its oral bioavailability and central nervous system penetration make it suitable for a

wide range of in vitro and in vivo applications. The protocols provided here offer a framework

for researchers to investigate the role of the NPY Y5 receptor in various physiological and

disease processes. While specific quantitative binding and pharmacokinetic data are not fully

available in the public domain, the provided information and methodologies will enable robust

scientific inquiry into the function of this important therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated
parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1683484?utm_src=pdf-body
https://www.benchchem.com/product/b1683484?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/17979781/
https://pubmed.ncbi.nlm.nih.gov/17979781/
https://pubmed.ncbi.nlm.nih.gov/16636293/
https://pubmed.ncbi.nlm.nih.gov/16636293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. shionogi.com [shionogi.com]

To cite this document: BenchChem. [Velneperit: A Pharmacological Tool for Selective NPY
Y5 Receptor Blockade]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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